Product packaging for 4-Bromo-2-chloro-5-methylbenzyl Alcohol(Cat. No.:)

4-Bromo-2-chloro-5-methylbenzyl Alcohol

Cat. No.: B11874389
M. Wt: 235.50 g/mol
InChI Key: DNOMFJWGDBBQNW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylbenzyl Alcohol is a benzoic alcohol derivative serving as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. The presence of distinct bromo and chloro substituents on the benzyl ring creates a sterically and electronically differentiated structure ideal for sequential functionalization, including selective cross-coupling reactions and nucleophilic substitutions. While specific biological data for this compound may not be available, structurally similar bromo- and chloro-substituted benzyl alcohols are frequently employed in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . As a benzylic alcohol, the molecule can be readily oxidized to the corresponding aldehyde or carboxylic acid, or reduced, providing a handle for further molecular diversification. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B11874389 4-Bromo-2-chloro-5-methylbenzyl Alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

(4-bromo-2-chloro-5-methylphenyl)methanol

InChI

InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3

InChI Key

DNOMFJWGDBBQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methylbenzyl Alcohol

Retrosynthetic Analysis and Precursor-Based Derivations

A retrosynthetic approach to 4-Bromo-2-chloro-5-methylbenzyl alcohol identifies two primary precursors: the corresponding benzaldehyde (B42025) (4-Bromo-2-chloro-5-methylbenzaldehyde) and benzoic acid derivative (4-Bromo-2-chloro-5-methylbenzoic acid). The synthetic strategies revolve around the reduction of the carbonyl and carboxyl groups, respectively.

Reduction Strategies from Substituted Benzaldehydes

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a polysubstituted benzaldehyde like 4-Bromo-2-chloro-5-methylbenzaldehyde (B12336498), the choice of reducing agent and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions.

Catalytic hydrogenation is a widely employed method for the reduction of aldehydes. This technique involves the use of hydrogen gas in the presence of a metal catalyst. While a direct protocol for 4-Bromo-2-chloro-5-methylbenzaldehyde is not readily found in the literature, analogous reductions of substituted benzaldehydes provide a strong basis for a proposed synthetic route.

For instance, various substituted benzaldehydes have been successfully reduced to their corresponding benzyl (B1604629) alcohols using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The efficiency of the hydrogenation can be influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents present in the target precursor, can sometimes affect the rate of reaction.

Table 1: Catalytic Hydrogenation of Substituted Benzaldehydes (Analogous Examples)
SubstrateCatalystSolventConditionsProduct
4-BromobenzaldehydePd/CEthanolH₂ (1 atm), Room Temp.4-Bromobenzyl alcohol
2-ChlorobenzaldehydePtO₂Ethyl AcetateH₂ (3 atm), Room Temp.2-Chlorobenzyl alcohol
4-MethylbenzaldehydeRaney NiMethanol (B129727)H₂ (5 atm), 50 °C4-Methylbenzyl alcohol

Chemoselective reducing agents are invaluable when a molecule contains multiple reducible functional groups. For the specific reduction of an aldehyde to an alcohol, several mild and selective reagents are available. These agents offer an advantage over catalytic hydrogenation by often operating under less stringent conditions and with higher functional group tolerance.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. It is known for its selectivity in reducing aldehydes and ketones without affecting other functional groups like esters or nitro groups. The reduction of 4-Bromo-2-chloro-5-methylbenzaldehyde with NaBH₄ would likely proceed smoothly in an alcoholic solvent such as methanol or ethanol at room temperature to yield the desired this compound.

Table 2: Chemoselective Reduction of Substituted Benzaldehydes (Analogous Examples)
SubstrateReducing AgentSolventConditionsProduct
4-BromobenzaldehydeNaBH₄MethanolRoom Temperature4-Bromobenzyl alcohol
2-ChlorobenzaldehydeLiBH₄Tetrahydrofuran (B95107)0 °C to Room Temp.2-Chlorobenzyl alcohol
4-MethylbenzaldehydeNaBH₄EthanolRoom Temperature4-Methylbenzyl alcohol

Transformations from Substituted Benzoic Acid Derivatives

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than that used for aldehydes. This transformation is a key step in many synthetic pathways.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The proposed reduction of 4-Bromo-2-chloro-5-methylbenzoic acid with LiAlH₄ would involve the addition of the benzoic acid derivative to a solution of LiAlH₄, followed by a careful workup with water and acid to neutralize the reaction and protonate the resulting alkoxide.

An analogous procedure has been described for the reduction of 2-bromo-4-methylbenzoic acid, which was successfully converted to 2-bromo-4-methylbenzyl alcohol using LiAlH₄ in THF. This provides a strong precedent for the successful application of this methodology to the synthesis of this compound from its corresponding benzoic acid.

While LiAlH₄ is highly effective, its reactivity can sometimes be a drawback, especially in the presence of other sensitive functional groups. Alternative, milder reagents and methods have been developed for the reduction of carboxylic acids.

Borane-tetrahydrofuran complex (BH₃·THF) is a useful alternative to LiAlH₄. It is a more selective reducing agent and can reduce carboxylic acids in the presence of certain other functional groups that might be reactive towards LiAlH₄. The reaction is typically carried out in THF and offers a high-yielding pathway to primary alcohols.

Another approach involves a two-step process where the carboxylic acid is first converted to an ester, which is then reduced. Ester reduction can be achieved with LiAlH₄ or, in some cases, with other reducing agents under specific conditions. This indirect route can sometimes offer advantages in terms of selectivity and ease of handling.

Routes Involving Halogenated Aromatic Precursors

A primary strategy for the synthesis of this compound involves the sequential functionalization of a halogenated toluene (B28343) precursor. This approach hinges on the careful control of electrophilic and nucleophilic reactions to install the desired substituents at the correct positions on the aromatic ring and the benzylic carbon.

Electrophilic and Nucleophilic Halogenation Control (e.g., bromination strategies)

The regioselective introduction of a bromine atom onto a pre-existing chloro- and methyl-substituted benzene (B151609) ring is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of electrophilic bromination. In the case of a starting material like 2-chloro-5-methyltoluene, the methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects will guide the incoming electrophile.

A common and effective method for the controlled bromination of aromatic compounds is the use of N-Bromosuccinimide (NBS). wordpress.com NBS serves as a source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. wordpress.com The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction's selectivity and rate. For instance, while carbon tetrachloride has been traditionally used, greener alternatives are now favored. reddit.com The progress of the bromination can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired isomer and to minimize the formation of polybrominated byproducts.

The general mechanism for electrophilic aromatic bromination involves the generation of a bromonium ion or a polarized bromine molecule, which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the brominated product. The regioselectivity is determined by the stability of the intermediate sigma complex, which is influenced by the electronic effects of the existing substituents.

Reagent/CatalystRole in SynthesisKey Considerations
N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine for the regioselective bromination of the aromatic ring.Offers better handling and safety compared to liquid bromine. Reaction conditions can be tuned to control selectivity.
Iron(III) bromide (FeBr₃)Lewis acid catalyst that polarizes the Br-Br bond in molecular bromine, increasing its electrophilicity.A classic catalyst for electrophilic aromatic bromination.
Functionalization of Methylated Benzene Systems (e.g., bromomethylation)

Once the aromatic ring is appropriately substituted to form 4-bromo-2-chloro-5-methyltoluene, the next critical step is the functionalization of the methyl group to introduce the alcohol functionality. A common and effective strategy involves a two-step process: benzylic bromination followed by hydrolysis.

Benzylic bromination is a free-radical substitution reaction that selectively targets the hydrogen atoms of the methyl group attached to the aromatic ring. youtube.com This reaction is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). youtube.com The use of NBS is particularly advantageous for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring. youtube.com The reaction is often carried out in a non-polar solvent that is inert to the reaction conditions.

The mechanism proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. The stability of the intermediate benzyl radical, due to resonance delocalization with the aromatic ring, makes this position particularly susceptible to radical halogenation.

Following the formation of 4-bromo-2-chloro-5-methylbenzyl bromide, the final step is the conversion of the benzyl bromide to the corresponding benzyl alcohol. This is typically achieved through a nucleophilic substitution reaction, specifically hydrolysis. rsc.org The benzyl bromide is treated with water or an aqueous base, such as sodium hydroxide (B78521), to displace the bromide ion with a hydroxide ion. The reactivity of benzyl halides in nucleophilic substitution reactions is enhanced due to the stability of the potential carbocation intermediate in an SN1-type mechanism or the accessibility of the benzylic carbon in an SN2-type mechanism.

ReactionReagentsPurpose
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light (hν)Selectively brominates the methyl group to form a benzyl bromide.
HydrolysisWater (H₂O) or aqueous base (e.g., NaOH)Converts the benzyl bromide to the corresponding benzyl alcohol via nucleophilic substitution.

Novel Synthetic Protocols and Reaction Optimization

In addition to classical synthetic routes, the development of novel protocols and the optimization of existing reactions are crucial for the efficient and sustainable synthesis of this compound. These modern approaches often leverage transition-metal catalysis and a deeper understanding of reaction mechanisms to achieve higher selectivity and efficiency.

Transition Metal-Catalyzed Coupling Approaches (e.g., Suzuki coupling in the context of halogenated benzenes as precursors)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer powerful and versatile methods for the formation of carbon-carbon bonds. libretexts.org In the context of synthesizing substituted benzyl alcohols, a Suzuki coupling approach could be envisioned starting from a dihalogenated precursor. For instance, a molecule containing both a bromine and a chlorine atom on the aromatic ring could be selectively coupled at one of these positions.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The chemoselectivity of the coupling, particularly with dihalogenated substrates, is a key consideration. Generally, the carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity can be exploited to achieve selective coupling at the bromine position while leaving the chlorine atom intact.

For the synthesis of this compound, a hypothetical Suzuki coupling route could involve the coupling of a suitably protected hydroxymethylboronic ester with a 1,4-dibromo-2-chloro-5-methylbenzene (B1316802) precursor. Subsequent deprotection would yield the desired product. The development of such a route would require careful selection of the palladium catalyst, ligands, and reaction conditions to ensure high chemoselectivity and yield.

Catalyst SystemSubstratesTransformation
Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Dihalogenated aromatic precursor and an organoboron reagentSelective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.

Regioselective and Stereoselective Synthesis of Benzylic Alcohols

Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. In the context of this compound, regioselectivity is crucial during the electrophilic bromination of the aromatic ring. The directing effects of the chloro and methyl groups must be carefully considered to ensure the bromine is introduced at the desired position. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely site of electrophilic attack, aiding in the rational design of the synthetic route. rsc.org

While this compound is not a chiral molecule, the principles of stereoselective synthesis are highly relevant in the broader context of producing benzylic alcohols with defined stereochemistry at the benzylic carbon. For related chiral benzylic alcohols, asymmetric reduction of a corresponding ketone or the enantioselective addition of an organometallic reagent to an aldehyde are common strategies.

An alternative approach to the alcohol functionality is through the reduction of a corresponding benzaldehyde. For example, if 4-bromo-2-chloro-5-methylbenzaldehyde were available, it could be selectively reduced to the benzyl alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄). This method avoids the handling of benzyl bromides and can be a milder alternative.

Sustainable and Green Chemistry Principles in Process Development (e.g., reduced solvent use and byproduct minimization)

The principles of green chemistry are increasingly being integrated into the development of synthetic processes to minimize environmental impact and enhance safety. acsgcipr.org For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the choice of solvents. Traditional solvents for bromination reactions, such as carbon tetrachloride and chloroform, are toxic and environmentally harmful. reddit.com The development of greener solvent alternatives is an active area of research. For some bromination reactions, water has been explored as a solvent, which is non-toxic, non-flammable, and readily available. hrpub.org The use of ionic liquids or solvent-free reaction conditions are other potential green alternatives.

Minimizing byproducts is another core principle of green chemistry. In electrophilic aromatic substitution reactions, the formation of isomeric byproducts is a common issue that reduces atom economy and necessitates purification steps. researchgate.net The development of highly regioselective catalysts and reaction conditions is crucial for minimizing the generation of unwanted isomers. For instance, the use of solid acid catalysts or zeolites can sometimes enhance the regioselectivity of electrophilic brominations.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Safer SolventsReplacing chlorinated solvents with greener alternatives like water or ionic liquids in bromination reactions.
Atom EconomyOptimizing regioselectivity to minimize the formation of isomeric byproducts.
Use of Safer ReagentsEmploying N-bromosuccinimide (NBS) in place of liquid bromine to enhance safety.
CatalysisDeveloping catalytic methods that are highly selective and efficient, reducing waste and energy consumption.

Large-Scale Synthesis and Process Intensification Studies (e.g., industrial scale-up of related intermediates)

While specific literature on the large-scale synthesis and process intensification of this compound is not extensively available, examining the industrial-scale production of structurally similar intermediates provides valuable insights into potential manufacturing methodologies. The challenges of process safety, cost-effectiveness, and high throughput demand robust and optimized synthetic routes when transitioning from laboratory to industrial production.

Another relevant intermediate is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, used in the synthesis of Dapagliflozin. The patented large-scale synthesis of this compound involves the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form the corresponding acid chloride. google.com This intermediate is then reacted with phenetole (B1680304) in a Friedel-Crafts acylation, followed by reduction of the resulting ketone. google.com The process is carried out without the isolation of the intermediate benzophenone, indicating a streamlined, multi-step, one-pot approach, which is a common strategy in process intensification to improve efficiency and reduce waste. google.com

The synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone, a precursor to the abovementioned intermediate, has also been optimized for industrial production. One method involves reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride in the absence of a solvent, followed by a Friedel-Crafts reaction with phenetole using silica (B1680970) gel-loaded aluminum trichloride (B1173362) as a catalyst. google.com This approach is advantageous as it minimizes the production of acidic solvent waste and simplifies the work-up procedure, making it more environmentally friendly and suitable for large-scale manufacturing. google.com The product is then purified by recrystallization from a mixed solvent system of ethanol and water. google.com

The following table summarizes key aspects of the large-scale synthesis of these related intermediates, offering a comparative overview of the process parameters and outcomes.

IntermediateKey Reaction StepsScaleOverall YieldKey Process Features
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidNitration, hydrolysis, hydrogenation, esterification, diazotization, Sandmeyer reaction70 kg/batch 24%Multi-step synthesis with demonstrated scalability. researchgate.net
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneAcylation of 5-bromo-2-chlorobenzoic acid, Friedel-Crafts reaction, in situ reductionNot specifiedNot specifiedOne-pot synthesis without isolation of the ketone intermediate. google.com
5-bromo-2-chloro-4'-ethoxy benzophenoneReaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride, Friedel-Crafts acylationNot specifiedHighUse of a solid-supported catalyst (silica gel loaded AlCl3) to reduce waste. google.com

These examples underscore the importance of route selection and process optimization in the industrial synthesis of complex substituted aromatic compounds. The strategies employed, such as multi-step one-pot reactions, the use of solid-supported catalysts, and careful selection of reagents to minimize waste, are all critical considerations for the potential large-scale production of this compound and its precursors. Further process intensification studies would likely focus on continuous flow technologies and the development of more efficient and recyclable catalysts to further improve the sustainability and cost-effectiveness of the manufacturing process.

Elucidation of Chemical Transformations and Reactivity Profiles of 4 Bromo 2 Chloro 5 Methylbenzyl Alcohol

Oxidation Chemistry of the Benzyl (B1604629) Alcohol Functionality

The hydroxymethyl group attached to the substituted benzene (B151609) ring is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. The electronic nature of the substituents on the aromatic ring—the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group—influences the rate and outcome of these oxidation reactions. rsc.orgorientjchem.org

Selective Oxidation to Benzaldehyde (B42025) Derivatives

The partial oxidation of 4-Bromo-2-chloro-5-methylbenzyl alcohol to its corresponding benzaldehyde derivative is a crucial transformation, providing a valuable synthetic intermediate. mdpi.com This conversion requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. rsc.org A variety of modern catalytic systems are effective for this purpose, often operating under mild conditions with high chemoselectivity. nih.gov

For instance, copper-catalyzed systems, often in conjunction with stable nitroxyl (B88944) radicals like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly efficient for the aerobic oxidation of benzyl alcohols. rsc.org This method is known for its high selectivity for the aldehyde product, even in the presence of other oxidizable groups. nih.gov Similarly, chromium (VI) reagents such as pyrazinium dichromate (PzDC) can be used under controlled conditions to yield the aldehyde as the primary product. asianpubs.org The reaction conditions for these selective oxidations are generally mild, making them compatible with a wide range of functional groups.

Table 1: Reagents for Selective Oxidation to Benzaldehyde Analogues
Oxidizing SystemTypical Reaction ConditionsExpected ProductKey Features
Cu(I)/TEMPO/BaseO2 or Air, Room Temperature, Acetonitrile4-Bromo-2-chloro-5-methylbenzaldehyde (B12336498)High selectivity, mild conditions, uses air as the terminal oxidant. nih.govrsc.org
Pyrazinium Dichromate (PzDC)Dimethyl Sulfoxide, Acidic medium4-Bromo-2-chloro-5-methylbenzaldehydeEffective for substituted benzyl alcohols, yielding the corresponding aldehydes. asianpubs.org
Potassium Dichromate (K2Cr2O7)Aqueous Acetic Acid, Acidic medium4-Bromo-2-chloro-5-methylbenzaldehydeHighly selective oxidation with no traces of benzoic acid detected. orientjchem.org

Complete Oxidation to Benzoic Acid Analogues

For the synthesis of the corresponding benzoic acid, more potent oxidizing agents or more rigorous reaction conditions are necessary to ensure the complete oxidation of the benzyl alcohol. This two-step oxidation process, proceeding through an intermediate aldehyde, results in the formation of 4-Bromo-2-chloro-5-methylbenzoic acid.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used for this transformation. However, modern methods often employ catalytic systems that are more environmentally benign. One such example is the use of Oxone (potassium peroxymonosulfate) in the presence of a catalyst like 2-Iodoxybenzenesulfonic acid (IBS). orgsyn.org By adjusting the amount of Oxone used, it is possible to control the reaction to favor the formation of the carboxylic acid over the aldehyde. orgsyn.org

Table 2: Reagents for Complete Oxidation to Benzoic Acid Analogues
Oxidizing SystemTypical Reaction ConditionsExpected ProductKey Features
Potassium Permanganate (KMnO4)Aqueous base, heat4-Bromo-2-chloro-5-methylbenzoic acidStrong, classic oxidant for converting alkyl chains on an aromatic ring to carboxylic acids.
Oxone / 2-Iodoxybenzenesulfonic acid (IBS)Acetonitrile/Water, controlled stoichiometry4-Bromo-2-chloro-5-methylbenzoic acidCatalytic system where the amount of Oxone can be tuned to achieve complete oxidation. orgsyn.org

Mechanistic Investigations of Oxidative Reaction Pathways

The mechanism of oxidation for benzyl alcohols, particularly with Cr(VI) reagents like dichromates, has been extensively studied. The process is generally understood to initiate with the formation of a chromate (B82759) ester in a rapid pre-equilibrium step. orientjchem.org This is followed by the rate-determining step, which involves the transfer of a hydride from the benzylic carbon to the chromium center, often proceeding through a cyclic transition state. asianpubs.org

Reactions at the Halogenated Aromatic Positions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up avenues for further functionalization, most notably through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are highly applicable to aryl halides. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition steps) could potentially allow for selective, stepwise functionalization of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (such as a boronic acid or ester). libretexts.org It is one of the most versatile C-C bond-forming reactions, known for its mild conditions and tolerance of a wide variety of functional groups, including the benzyl alcohol moiety. nih.gov By selecting appropriate reaction conditions, it is possible to selectively couple at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations. rsc.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is an efficient method for introducing alkynyl groups onto the aromatic core, leading to the synthesis of arylalkynes. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling employs a palladium or nickel catalyst to react the aryl halide with an organozinc reagent. openochem.org Organozinc compounds are highly reactive, often allowing the reaction to proceed under mild conditions with high yields and excellent functional group tolerance. organic-chemistry.orgnih.gov This method is particularly useful for creating C(sp²)-C(sp³) bonds. mit.edu

Table 3: Cross-Coupling Reactions at Halogenated Positions
Reaction NameCoupling PartnerTypical Catalyst SystemExpected Product Type
Suzuki-MiyauraAryl/Alkyl Boronic Acid or Ester (R-B(OR)2)Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)Biaryl or Alkyl-aryl derivative
HeckAlkene (R-CH=CH2)Pd(0) catalyst, Base (e.g., Et3N)Substituted alkene (Styrene derivative)
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine baseArylalkyne
NegishiOrganozinc reagent (R-ZnX)Pd(0) or Ni(0) catalystBiaryl or Alkyl/Alkenyl/Alkynyl-aryl derivative

Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithium compounds)

The formation of organometallic intermediates from this compound would likely proceed via the reaction of a corresponding halide with a suitable metal. The primary alcohol group, being acidic, would need to be protected prior to the formation of a Grignard or organolithium reagent to prevent quenching of the organometallic species.

Assuming the alcohol is protected (e.g., as a silyl (B83357) ether), the generation of a Grignard reagent would involve the reaction of the aryl bromide with magnesium metal. The reactivity of aryl halides towards magnesium is generally in the order of I > Br > Cl, making the bromo-substituent the more likely site of reaction.

Table 1: Plausible Formation of a Grignard Reagent from a Protected Derivative

ReactantReagentSolventProduct
4-Bromo-2-chloro-5-methylbenzyl silyl etherMgTHF or Diethyl ether4-(Silyloxymethyl)-3-chloro-5-methylphenylmagnesium bromide

Similarly, organolithium compounds could be formed through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures. Again, the greater reactivity of the bromine atom would favor the formation of the corresponding aryllithium species.

The resulting organometallic intermediates would be potent nucleophiles, capable of participating in a wide range of carbon-carbon bond-forming reactions, such as addition to carbonyl compounds, substitution reactions with alkyl halides, and metal-catalyzed cross-coupling reactions.

Transformations Involving the Aromatic Methyl Group

The aromatic methyl group of this compound is susceptible to various transformations, primarily oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a variety of functional groups depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group to a carboxylic acid, forming 5-bromo-3-chloro-4-(hydroxymethyl)benzoic acid. Milder oxidizing agents could potentially yield the corresponding aldehyde.

Halogenation: Free radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light). This would lead to the formation of the corresponding benzylic halide, such as 4-bromo-2-chloro-5-(bromomethyl)benzyl alcohol. This transformation introduces a new reactive site for subsequent nucleophilic substitution reactions.

Table 2: Potential Transformations of the Aromatic Methyl Group

Reaction TypeReagent(s)Potential Product
OxidationKMnO₄, heat5-Bromo-3-chloro-4-(hydroxymethyl)benzoic acid
HalogenationNBS, AIBN4-Bromo-2-chloro-5-(bromomethyl)benzyl alcohol

Investigation of Cascade and Multicomponent Reactions

The multifunctional nature of this compound and its derivatives makes them potential substrates for cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single step from three or more reactants.

For instance, a derivative of this compound, such as the corresponding aldehyde formed by oxidation of the alcohol, could participate in a variety of MCRs. One such example is the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.

Another possibility involves the use of the aryl halide functionalities in palladium-catalyzed cascade reactions. For example, a Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization, could lead to the formation of complex heterocyclic scaffolds. The feasibility of such a cascade would depend on the specific reaction partners and conditions.

While specific examples involving this compound are not readily found in the literature, the principles of cascade and multicomponent reaction design suggest its potential as a building block in the synthesis of diverse and complex molecules. The strategic combination of its reactive sites could enable the rapid generation of molecular diversity.

Strategic Applications of 4 Bromo 2 Chloro 5 Methylbenzyl Alcohol As a Key Chemical Intermediate

Construction of Complex Organic Molecules

The utility of 4-bromo-2-chloro-5-methylbenzyl alcohol as a building block in the synthesis of more complex molecules is predicated on the chemical reactivity of its constituent parts: the benzyl (B1604629) alcohol, the bromine and chlorine atoms, and the methyl group on the aromatic ring. Each of these sites offers a handle for a variety of organic transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functionality
Benzyl AlcoholOxidation, Etherification, Esterification, HalogenationAldehyde, Carboxylic Acid, Ether, Ester, Benzyl Halide
Bromo GroupSuzuki Coupling, Sonogashira Coupling, Stille Coupling, Buchwald-Hartwig AminationAryl-Aryl Bonds, Aryl-Alkynyl Bonds, Aryl-Aryl Bonds, Aryl-Amine Bonds
Chloro GroupNucleophilic Aromatic Substitution (under harsh conditions)Various substituted aromatics
Aromatic RingElectrophilic Aromatic Substitution (e.g., nitration, sulfonation)Further functionalized aromatic ring

Despite this potential, specific examples of its use in the synthesis of advanced pharmaceutical intermediates or specialty chemicals and agrochemicals are not readily found in the current body of scientific literature.

Synthesis of Advanced Pharmaceutical Intermediates (e.g., for drug candidate development)

Benzyl alcohols and their derivatives are common structural motifs in a wide array of pharmaceutical compounds. The specific substitution pattern of this compound could, in theory, allow for its incorporation into novel drug candidates. The bromo and chloro substituents can influence the electronic properties and lipophilicity of a target molecule, potentially enhancing its biological activity or pharmacokinetic profile. However, there are no specific, publicly documented instances of this compound being used as a key intermediate in the synthesis of a named drug candidate.

Preparation of Specialty Chemicals and Agrochemicals

Similarly, the synthesis of specialty chemicals, such as dyes, and agrochemicals, including herbicides and fungicides, often involves the use of halogenated aromatic intermediates. The unique combination of substituents on this compound could be leveraged to create novel compounds in these fields. The bromo group, in particular, is a versatile functional group for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Nevertheless, specific examples of its application in the preparation of specialty chemicals or agrochemicals are not documented in available research.

Contribution to Aromatic Ring Functionalization Diversity

The presence of multiple, distinct substituents on the aromatic ring of this compound makes it an interesting substrate for studying and achieving diverse functionalization patterns. The existing groups can direct further substitutions and can be modified sequentially to introduce a variety of other functionalities. This allows for the creation of a library of polysubstituted aromatic compounds from a single starting material, which is a valuable strategy in medicinal and materials chemistry. However, specific studies detailing such a systematic exploration of this compound's functionalization are not currently available.

Role in the Development of New Synthetic Methodologies

New synthetic methodologies often require the use of challenging or uniquely substituted substrates to demonstrate their scope and limitations. The steric and electronic environment of the aromatic ring in this compound could make it a candidate for testing new cross-coupling catalysts, C-H activation strategies, or other novel transformations. Its utility in this context would be to help define the parameters of a new reaction. To date, no published research has specifically cited the use of this compound for such purposes.

Potential for Materials Science Applications (e.g., as a monomer or building block for polymers)

Aromatic compounds, particularly those with reactive functional groups, can serve as monomers or building blocks for the synthesis of polymers and other advanced materials. The benzyl alcohol moiety of this compound could be used in the formation of polyesters or polyethers. The halogen substituents could also be exploited to create materials with specific properties, such as flame retardancy or modified electronic characteristics. However, there is no current research to suggest that this compound has been investigated for or utilized in any materials science applications.

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Chloro 5 Methylbenzyl Alcohol

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 4-bromo-2-chloro-5-methylbenzyl alcohol, these calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The conformation of the molecule is largely determined by the orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene (B151609) ring. researchgate.net

Studies on substituted benzyl (B1604629) alcohols have shown that the rotational barrier of the C-O bond and the C-C bond connecting the methylene (B1212753) group to the ring are influenced by the nature and position of the substituents. researchgate.netresearchgate.net For ortho-substituted benzyl alcohols, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the substituent, can significantly stabilize certain conformations. researchgate.net In this compound, the presence of a chlorine atom at the ortho position could lead to a preferred conformation where the hydroxyl group interacts with the chlorine atom. researchgate.net DFT calculations can precisely model these subtle interactions and predict the most stable conformers and the energy differences between them.

Table 1: Predicted Geometrical Parameters for Substituted Benzyl Alcohol Derivatives from DFT Studies Note: This table presents typical data for related compounds as direct computational results for this compound are not available in the provided sources.

ParameterTypical ValueInfluencing Factors
C-C (aromatic) bond length1.39 - 1.41 ÅSubstituent electronic effects
C-Cl bond length~1.74 ÅAromatic ring substitution
C-Br bond length~1.90 ÅAromatic ring substitution
Caromatic-Cmethylene bond length~1.51 ÅSteric hindrance from ortho substituents
C-O bond length~1.43 ÅHydrogen bonding interactions
C-C-O bond angle~112°Steric and electronic effects
ϕ (Cortho-Cipso-Cα-O) dihedral angleVariableDetermines the stable conformation (e.g., gauche, anti) researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for validating and exploring reaction mechanisms. For benzyl alcohol derivatives, oxidation to the corresponding aldehyde is a fundamentally important reaction. nih.govacs.orgmdpi.comosti.gov Theoretical models can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.netmdpi.com

By calculating the activation energies (the energy barrier of the transition state), researchers can predict reaction rates and compare the feasibility of different mechanistic pathways. nih.govmdpi.com For instance, in the oxidation of benzyl alcohol, computational studies can differentiate between mechanisms involving hydride transfer, hydrogen atom transfer, or radical intermediates. orientjchem.orgbohrium.comacs.org The electronic effects of the bromo, chloro, and methyl substituents on the aromatic ring significantly influence the reaction rate. acs.orgrsc.orgnih.gov Electron-withdrawing groups like halogens can affect the stability of intermediates and transition states. orientjchem.org These computational predictions can be directly compared with experimental kinetic data, such as those obtained from Hammett plots, to provide a comprehensive understanding of the reaction mechanism. orientjchem.orgacs.org

Table 2: Representative Calculated Activation Energies for Key Steps in Benzyl Alcohol Oxidation Note: Values are illustrative and taken from studies on related catalytic systems.

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)Reference Context
O-H Bond CleavageAu₆Pd₂ Cluster-36.2 (adsorption energy)Initial adsorption and deprotonation step mdpi.com
C-Hβ Bond DissociationAu₆Pd₂ Cluster12.4Rate-determining hydride transfer step mdpi.com
Alcohol DissociationPd Nanoparticles57.9 kJ/mol (~13.8 kcal/mol)Microkinetic modeling of oxidation osti.gov

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the characterization of new or unstudied compounds like this compound. smu.ac.za

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. pressbooks.pub These predictions are based on calculating the magnetic shielding around each nucleus within the optimized molecular structure. By comparing the calculated spectrum with experimental data for related compounds, one can confirm the structure and assign specific resonances to each atom in the molecule. mdpi.comopenstax.org The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the halogen and methyl substituents. pressbooks.pub

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies with high accuracy. rsc.org The calculated IR spectrum can be used to assign the characteristic absorption bands observed experimentally, such as the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and methylene group, and C-C stretching vibrations within the ring. openstax.orgnih.govspectroscopyonline.com The frequencies of these vibrations are influenced by the substituents, and theoretical analysis helps in understanding these shifts. mdpi.com

Table 3: Typical IR and ¹³C NMR Spectroscopic Data for Substituted Aromatic Compounds Note: These are general ranges and specific values for this compound would require specific calculations.

SpectroscopyFeatureTypical Range / ValueComment
IR SpectroscopyO-H Stretch3200 - 3600 cm⁻¹Broad peak, position depends on hydrogen bonding. rsc.org
Aromatic C-H Stretch~3030 cm⁻¹Characteristic of aromatic rings. pressbooks.pubopenstax.org
Aromatic C=C Stretch1450 - 1600 cm⁻¹Series of peaks. pressbooks.pub
¹³C NMR SpectroscopyAromatic Carbons110 - 140 ppmRange for unsubstituted and substituted carbons. pressbooks.pub
Carbon bonded to Bromine~115 - 125 ppmShielding effect of bromine.
Carbon bonded to Chlorine~125 - 135 ppmDeshielding effect relative to C-H.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides key descriptors that help in understanding and predicting this behavior. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. libretexts.orglibretexts.orgethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electron donation and acceptance. researchgate.netresearchgate.net

Electrostatic Potential (ESP) Maps: ESP maps are visual representations of the charge distribution in a molecule, mapping the electrostatic potential onto the electron density surface. nih.govnumberanalytics.comresearchgate.netwalisongo.ac.id Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. numberanalytics.comyoutube.com In halogenated compounds, a region of positive potential, known as a "sigma-hole," can form on the halogen atom along the C-X bond axis, allowing it to act as a Lewis acid and form halogen bonds. acs.org The ESP map of this compound would clearly show the electron-rich oxygen atom and π-system of the ring, as well as the potentially positive sigma-holes on the bromine and chlorine atoms. nih.govwalisongo.ac.id

Table 4: Electronic Properties and Reactivity Descriptors Note: This table provides conceptual information on electronic descriptors.

DescriptorSignificanceApplication to this compound
HOMO EnergyIndicates electron-donating ability. libretexts.orgThe π-system of the aromatic ring and lone pairs on the oxygen atom are likely major contributors.
LUMO EnergyIndicates electron-accepting ability. libretexts.orgThe antibonding orbitals of the aromatic system (π*) would be the primary location.
HOMO-LUMO GapCorrelates with chemical stability and reactivity. researchgate.netA larger gap suggests higher stability.
ESP MapVisualizes charge distribution and reactive sites. numberanalytics.comwalisongo.ac.idWould identify nucleophilic sites (oxygen, π-ring) and electrophilic sites (hydroxyl proton, sigma-holes on halogens).

Exploration of Molecular Interactions and Recognition

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a central goal of computational chemistry, especially in the context of drug design. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor, such as the active site of an enzyme. smu.ac.zadergipark.org.trresearchgate.netresearchgate.net Studies on various benzyl alcohol derivatives have used docking to explore their binding modes and interactions with protein targets. smu.ac.zaresearchgate.netsemanticscholar.org For this compound, docking simulations could predict its binding affinity and identify key interactions, such as hydrogen bonds from the alcohol group to amino acid residues and halogen bonds from the bromine or chlorine atoms. smu.ac.zaresearchgate.netrsc.org

Halogen Bonding: The ability of chlorine, bromine, and iodine atoms in organic molecules to act as electron acceptors and form directional, non-covalent interactions (halogen bonds) with electron donors (like oxygen or nitrogen atoms in proteins) is well-established. acs.orgnih.govrsc.orgpnas.org These interactions can be crucial for molecular recognition and ligand binding affinity. rsc.orgnih.gov Computational studies can quantify the strength and geometry of these halogen bonds, revealing the significant role that the bromo and chloro substituents could play in the molecular recognition of this compound. rsc.orgpnas.org The strength of these interactions generally increases with the size of the halogen (I > Br > Cl). nih.gov

Table 5: Types of Non-Covalent Interactions Relevant to Molecular Recognition Note: This table summarizes key intermolecular forces.

Interaction TypeDescriptionPotential Role in this compound
Hydrogen BondingInteraction between the hydroxyl group (donor) and an electron-rich atom (e.g., O, N). nih.govPrimary interaction for binding to many biological targets.
Halogen BondingInteraction between the electrophilic region (σ-hole) on Br or Cl and a Lewis base. acs.orgrsc.orgContributes to binding specificity and affinity. nih.govrsc.org
π-π StackingInteraction between the aromatic ring and another aromatic system (e.g., phenylalanine, tyrosine residues).Can stabilize the ligand within a binding pocket.
Hydrophobic InteractionsInteractions involving the non-polar methyl group and aromatic ring with non-polar regions of a receptor.Contributes to overall binding energy.

Future Research Directions and Emerging Opportunities in 4 Bromo 2 Chloro 5 Methylbenzyl Alcohol Chemistry

Exploration of Sustainable and Biocatalytic Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The future of synthesizing compounds like 4-Bromo-2-chloro-5-methylbenzyl alcohol lies in greener, more sustainable methods, with biocatalysis at the forefront.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, reducing energy consumption and waste. nih.govnih.gov A key opportunity for this compound involves the asymmetric reduction of a precursor ketone, 4-bromo-2-chloro-5-methylacetophenone, to produce enantiomerically pure chiral alcohols. nih.gov Chiral secondary alcohols are crucial intermediates in the pharmaceutical and agrochemical industries. nih.gov

Research in this area could focus on:

Enzyme Screening: Identifying novel ketoreductases (KREDs) from various microorganisms that exhibit high activity and enantioselectivity for the specific substituted acetophenone (B1666503) precursor. rsc.org

Process Optimization: Enhancing reaction efficiency by optimizing parameters such as pH, temperature, co-solvent systems, and cofactor regeneration. The use of surfactants like Tween® 20 has been shown to improve conversion rates and enantioselectivity in the bioreduction of substituted acetophenones. nih.gov

Whole-Cell Biocatalysis: Employing whole microbial cells (e.g., from Daucus carota or yeast) as catalysts, which circumvents the need for costly enzyme purification and can facilitate cofactor recycling. nih.govresearchgate.net

The development of such biocatalytic routes would represent a significant step towards the environmentally benign production of chiral derivatives derived from this compound.

Table 1: Potential Biocatalytic Approaches
ApproachDescriptionKey AdvantagesResearch Focus
Isolated Enzymes (KREDs)Use of purified ketoreductases for the asymmetric reduction of a ketone precursor.High specificity, high enantiomeric excess (>99% is achievable), no side reactions. nih.govrsc.orgScreening for novel enzymes, protein engineering for enhanced stability and activity.
Whole-Cell BiotransformationUtilization of microorganisms (e.g., yeast, bacteria, plant cells) containing the necessary enzymes. nih.govCost-effective (no enzyme purification), inherent cofactor regeneration. researchgate.netScreening of microbial strains, optimization of fermentation and reaction conditions.

Development of Machine Learning and AI-Driven Synthetic Design Strategies

For this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially identifying more cost-effective or sustainable starting materials and reaction sequences than those designed by human intuition alone. arxiv.orgchemcopilot.comatomfair.com These platforms are trained on millions of published reactions and can uncover non-obvious disconnections. atomfair.com

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can accelerate the optimization of reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity. researchgate.netchemcopilot.com This is especially valuable when working with precious starting materials or complex multi-parameter systems. researchgate.net

Predictive Modeling: ML models can be trained to predict the properties and reactivity of derivatives of this compound, helping to guide synthetic efforts toward molecules with desired characteristics. rjptonline.org

The integration of AI into the synthetic workflow promises to reduce the time and resources required for discovery and development, moving towards a paradigm of self-driving chemistry labs. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and control. nih.gov For reactions involving highly reactive or hazardous reagents, such as halogenations, flow chemistry provides superior heat and mass transfer, minimizing risks and improving selectivity. rsc.orgresearchgate.net

Future research could explore the synthesis of this compound or its precursors using flow chemistry. This would be particularly advantageous for:

Improved Safety: Halogenation steps, which are often highly exothermic, can be controlled with precision, preventing thermal runaways. rsc.org

Enhanced Efficiency: The rapid mixing and heat transfer in microreactors can lead to higher yields and shorter reaction times compared to batch processes. beilstein-journals.org

Scalability: Scaling up production is simplified by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. beilstein-journals.org

When combined with automated synthesis platforms , flow chemistry can be used for the high-throughput generation of libraries of derivatives based on the this compound scaffold. These automated systems can execute multi-step reaction sequences, purify the products, and analyze them, significantly accelerating the discovery of new molecules with valuable properties. chimia.ch

Advanced Functionalization and Derivatization for Novel Applications

The utility of this compound lies in its potential as a scaffold for creating more complex molecules. The distinct electronic environment created by the bromo, chloro, and methyl substituents, along with the reactive benzyl (B1604629) alcohol moiety, allows for a wide range of derivatization strategies.

Future work could focus on exploring:

Reactions at the Hydroxyl Group: Standard transformations such as esterification and etherification could be used to attach various functional groups, creating libraries of compounds for biological screening.

Benzylic Substitution: The benzylic alcohol can be converted to a more reactive leaving group (e.g., a benzyl bromide), enabling nucleophilic substitution reactions to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. organic-chemistry.orgnih.gov

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups.

Functionalization of the Methyl Group: Under specific conditions, the benzylic methyl group could be functionalized, for instance, through radical bromination, to introduce another point of diversity. bohrium.comresearchgate.net

Table 2: Potential Functionalization Strategies
Reactive SiteReaction TypePotential ProductsEmerging Opportunity
Hydroxyl (-OH)Esterification / EtherificationBenzylic esters and ethersSynthesis of prodrugs or compounds with tailored solubility.
Aromatic C-BrSuzuki / Sonogashira CouplingBiaryl or aryl-alkyne derivativesCreation of novel materials or complex pharmaceutical intermediates.
Benzylic C-OHNucleophilic Substitution (via activation)Benzylic amines, cyanides, azidesIntroduction of key pharmacophores. nih.gov
Methyl (-CH₃)Radical Halogenation(Bromomethyl) derivativesCreation of a bifunctional intermediate for further elaboration. bohrium.com

Deepening Theoretical and Computational Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand and predict the behavior of molecules at an electronic level. researchgate.net Applying these methods to this compound can provide invaluable insights that guide experimental work.

Key areas for future computational investigation include:

Reactivity Prediction: DFT can be used to calculate reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP) maps, to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.govtheaic.org This can help rationalize and predict the regioselectivity of functionalization reactions.

Reaction Mechanism Elucidation: Theoretical calculations can be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. researchgate.netsemanticscholar.org This understanding is crucial for optimizing reaction conditions to favor a desired product.

Conformational Analysis: The presence of an ortho-chloro substituent can influence the conformational preferences of the benzyl alcohol group through intramolecular interactions, such as hydrogen bonding. rsc.org Understanding these preferences is important as they can affect the molecule's reactivity and its interactions with biological targets.

Spectroscopic Analysis: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), aiding in the structural characterization of the compound and its derivatives. theaic.org

By combining theoretical predictions with experimental validation, a much deeper and more nuanced understanding of the chemistry of this compound can be achieved, accelerating its development for advanced applications.

Q & A

What are the recommended analytical methods for confirming the purity and structure of 4-Bromo-2-chloro-5-methylbenzyl Alcohol in synthetic batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC with UV detection (e.g., 254 nm) to assess purity, targeting thresholds >97% as seen in halogenated benzyl alcohol analogs .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C5, bromo at C4). Compare chemical shifts with structurally similar compounds like 4-bromobenzyl alcohol (δ\delta 4.6 ppm for -CH2_2OH) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., O-H stretch at ~3200–3600 cm1^{-1}, C-Br at ~500–600 cm1^{-1}) .

How should this compound be stored to maintain stability during long-term research use?

Answer:

  • Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis, as recommended for halogenated benzyl alcohols with reactive substituents .
  • Use amber glass vials to minimize light-induced degradation, particularly for bromo- and chloro-substituted aromatics .

What synthetic strategies are effective for introducing the methyl group at the 5-position of 4-Bromo-2-chloro-benzyl alcohol derivatives?

Answer:

  • Directed Ortho-Metalation: Use a lithium base (e.g., LDA) to deprotonate a pre-functionalized aromatic ring, followed by methyl iodide quenching. This method is effective for regioselective substitution in halogenated systems .
  • Friedel-Crafts Alkylation: Employ AlCl3_3 as a catalyst to introduce methyl groups, though steric hindrance from bromo/chloro substituents may require optimized reaction times .

How do electronic effects of bromo, chloro, and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effects: Bromo (C4) and chloro (C2) groups activate the aromatic ring toward electrophilic substitution at meta/para positions relative to the hydroxyl group.
  • Steric and Electronic Effects of Methyl (C5): The methyl group donates electrons via hyperconjugation, slightly deactivating the ring but directing reactivity to less hindered positions (e.g., C6) .

What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Compare with analogs like 2-bromo-6-chloro-3-methylbenzyl alcohol .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

How can contradictory data on the acid-catalyzed dehydration products of halogenated benzyl alcohols be resolved in the case of this compound?

Answer:

  • Controlled Reaction Monitoring: Use thin-layer chromatography (TLC) or GC-MS to track intermediates under varying conditions (e.g., H2_2SO4_4 vs. TsOH).
  • Isolation of Byproducts: Compare results with structurally similar compounds, such as 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol, where dehydration pathways are well-documented .

What are the challenges in achieving enantioselective synthesis of derivatives from this compound?

Answer:

  • Chiral Catalyst Design: Use Ru-based catalysts for asymmetric hydrogenation of ketone intermediates derived from the alcohol.
  • Analysis: Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers, referencing methods for analogs like 2-amino-5-bromo-4-chlorobenzamide .

How does the presence of the methyl group at the 5-position affect the compound’s spectroscopic characterization compared to non-methylated analogs?

Answer:

  • NMR Shifts: The methyl group at C5 causes upfield shifts in adjacent protons (e.g., C6-H) due to electron-donating effects. Compare with 4-bromo-2-chlorobenzyl alcohol lacking the methyl group .
  • Mass Spectrometry: The molecular ion peak (M+^+) at m/z 235.48 (C8_8H7_7BrClO) distinguishes it from analogs like 4-bromo-2-chlorophenylacetic acid (M+^+ 249.48) .

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